molecular formula C8H9NO2 B129620 Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate CAS No. 156329-62-3

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B129620
CAS No.: 156329-62-3
M. Wt: 151.16 g/mol
InChI Key: WHDZIHLWBZWJMI-UHFFFAOYSA-N
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Description

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject in various fields of scientific research. Its chemical formula is C8H9NO2, and it is often used in early discovery research due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the esterification of bicyclo[1.1.1]pentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems in industrial settings ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a nitrile group and a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDZIHLWBZWJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156329-62-3
Record name Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
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